molecular formula C19H17Cl2N3O3 B3655382 (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B3655382
M. Wt: 406.3 g/mol
InChI Key: KBDARSJTMSJEPB-XBXARRHUSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a prop-2-enamide backbone with chloro and nitro substituents on the phenyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves a multi-step process. The initial step often includes the nitration of a chlorinated phenyl ring, followed by the formation of the prop-2-enamide backbone through a series of condensation reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests its use in drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied using molecular dynamics simulations and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having chloro substituents on the phenyl ring.

    Steviol glycoside: Shares the characteristic of having multiple functional groups attached to a central structure.

Uniqueness

What sets (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide apart is its combination of chloro and nitro groups along with the pyrrolidinyl substitution, which provides unique reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c20-15-6-3-13(11-18(15)24(26)27)4-8-19(25)22-14-5-7-17(16(21)12-14)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2,(H,22,25)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDARSJTMSJEPB-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

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